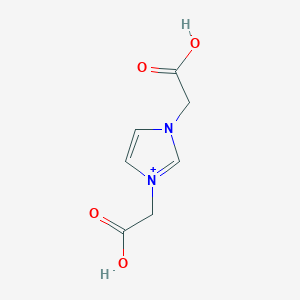

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is a zwitterionic compound that has garnered significant interest in the field of green chemistry. This compound is known for its role as a sustainable, recyclable, and metal-free ionic catalyst, making it an attractive option for various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium typically involves the use of glycine, glyoxal, and formaldehyde. The reaction is carried out in a one-pot procedure with stoichiometric amounts of the corresponding reagents. This method is straightforward and effective, offering significant improvements from a sustainable point of view .

Industrial Production Methods

In industrial settings, the preparation of this compound can be optimized by employing multicomponent reactions. These reactions are known for their high atom economy, low cost, and process simplicity. The use of multicomponent reactions allows for the efficient generation of complex molecular architectures in a single step .

化学反応の分析

Types of Reactions

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: Reduction reactions involving this compound typically require specific reducing agents to achieve the desired transformation.

Substitution: The compound is known to undergo substitution reactions, particularly in the presence of appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea/thiourea. The reactions are often carried out at elevated temperatures (e.g., 80°C) and may require catalytic amounts of the compound .

Major Products

The major products formed from reactions involving this compound include substituted dihydropyrimidin-2(1H)-one/thiones. These products are known for their numerous biological and therapeutic properties .

科学的研究の応用

作用機序

The mechanism by which 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium exerts its effects involves its role as a catalyst. The compound facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy. This results in increased reaction rates and higher yields of the desired products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

Similar compounds to 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include other imidazolium-based ionic liquids and catalysts. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its zwitterionic nature and its ability to act as a metal-free and recyclable catalyst. This makes it particularly valuable in the context of green chemistry, where sustainability and environmental impact are of paramount importance .

生物活性

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium (BCMI) is an organic compound that exhibits significant biological activity due to its unique structural features, including a zwitterionic nature and the presence of an imidazole ring. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

BCMI has the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. The compound is characterized by two carboxymethyl groups attached to the imidazole ring, which contributes to its solubility and reactivity in biological systems. Its zwitterionic nature allows it to interact with various biological molecules, enhancing its catalytic and biological properties.

Mechanisms of Biological Activity

Catalytic Properties : BCMI acts as a catalyst in several organic reactions, notably the Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea/thiourea, and 1,3-dicarbonyl compounds. The imidazolium ring's positive charge facilitates interactions with negatively charged substrates through hydrogen bonding and electrostatic interactions. This catalytic ability is crucial for its role in biochemical pathways .

Metal Ion Interaction : BCMI has shown the ability to form coordination complexes with metal ions, such as copper(II). These complexes can influence cellular processes by altering the properties of both the compound and the metal ions involved. The interaction with copper(II) ions may play a role in redox reactions within cells, potentially impacting oxidative stress responses .

Biological Applications

The biological activities of BCMI extend to various pharmacological applications:

Table 1: Comparative Biological Activities of Imidazole Derivatives

Case Study: Interaction with Copper(II) Ions

A study highlighted the formation of coordination polymers between BCMI and copper(II) ions. This interaction was shown to enhance the stability and reactivity of both species, suggesting potential applications in catalysis and drug delivery systems.

特性

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。